Cas no 69829-90-9 (4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol)
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazole-2(3H)-thione,5-(4-hydroxyphenyl)-
- 4-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
- 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
- 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol
- 5-(4-Hydroxy-phenyl)-3H-[1,3,4]oxadiazol-2-thion
- 5-(4-hydroxy-phenyl)-3H-[1,3,4]oxadiazole-2-thione
- 5-[4-hydroxyphenyl]-1,3,4-oxadiazole-2(3H)-thione
- AC1NTPU8
- CHEBI:505546
- CHEMBL397836
- CTK7J9251
- CTK8F5415
- NSC524081
- SureCN9364714
- NSC-524081
- CS-0206230
- DTXSID10419765
- PD182404
- CCG-15190
- 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- SR-01000390894
- SCHEMBL9364714
- LS-02197
- 69829-90-9
- SR-01000390894-1
- 5(4'-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (6)
- MFCD00805045
- BDBM152488
- AKOS000266365
- 5-(4-HYDROXYPHENYL)-3H-1,3,4-OXADIAZOLE-2-THIONE
- AKOS000678522
- BDBM50320723
-
- MDL: MFCD00805045
- Inchi: 1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13)
- InChI Key: NGBOFOYNPCHKQQ-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC(=CC=2)O)O1
Computed Properties
- Exact Mass: 194.01508
- Monoisotopic Mass: 194.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.4A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.52
- Boiling Point: 248.5°C at 760 mmHg
- Flash Point: 104.1°C
- Refractive Index: 1.723
- PSA: 50.36
- LogP: 2.10480
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B481575-10mg |
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B481575-50mg |
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B481575-100mg |
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB369839-500 mg |
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB369839-1 g |
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 1g |
€239.00 | 2023-04-26 | ||
| Chemenu | CM362915-1g |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 95%+ | 1g |
$189 | 2025-08-06 | |
| Crysdot LLC | CD11070410-1g |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 97% | 1g |
$290 | 2024-07-18 | |
| A2B Chem LLC | AH48910-250mg |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 98% | 250mg |
$87.00 | 2025-08-06 | |
| A2B Chem LLC | AH48910-1g |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 98% | 1g |
$208.00 | 2025-08-06 | |
| A2B Chem LLC | AH48910-5g |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol |
69829-90-9 | 98% | 5g |
$596.00 | 2025-08-06 |
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol Suppliers
4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Phenol (CAS No. 69829-90-9): A Comprehensive Overview
4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Phenol, identified by the CAS registry number 69829-90-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development, sensors, and advanced materials. Recent studies have highlighted its role in enhancing the performance of functional materials through its sulfur-containing oxadiazole ring and phenolic group.
The molecular structure of 4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Phenol consists of a phenolic ring substituted with an oxadiazole moiety. The oxadiazole group is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This arrangement imparts unique electronic properties to the molecule, making it suitable for applications in coordination chemistry and sensor development. The phenolic group further enhances its reactivity and ability to form hydrogen bonds, which are critical for its interactions in biological systems.
Recent research has focused on the synthesis and characterization of 4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Phenol. Scientists have explored various synthetic routes to optimize the yield and purity of this compound. One notable approach involves the reaction of 5-amino-o-toluene sulfonic acid with potassium hydroxide under specific conditions. This method ensures the formation of the oxadiazole ring while maintaining the integrity of the phenolic group.
The physical and chemical properties of CAS No. 69829-90-9 have been extensively studied to understand its behavior in different environments. Its solubility in polar solvents such as water and ethanol has been determined, providing insights into its potential for use in pharmaceutical formulations. Additionally, its thermal stability has been evaluated through thermogravimetric analysis (TGA), revealing that it decomposes at temperatures above 300°C under nitrogen atmosphere.
In terms of biological activity, 4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Phenol has shown promise as a potential anti-inflammatory agent. Studies conducted on cellular models have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. This finding underscores its potential for further development as a therapeutic agent.
The application of CAS No. 69829-90-based materials in sensor technology has also been explored. Researchers have utilized its thiol (-SH) group to create surface-modified electrodes for detecting heavy metal ions such as lead (Pb²⁺) and mercury (Hg²⁺). The compound's ability to form stable metal-thiolate complexes makes it an excellent candidate for designing highly sensitive sensors.
Furthermore, recent advancements in green chemistry have led to the exploration of 4-(5-Mercapto...-based compounds as eco-friendly alternatives in industrial processes. Its use as a catalyst in organic reactions has been reported, highlighting its potential to reduce waste generation and improve reaction efficiency.
In conclusion, 4-(5-Mercapto...-CAS No...) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in medicine, materials science, and environmental protection. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a pivotal role in advancing modern scientific research.
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